2,4,6,8-Decatetraenal
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2,4,6,8-Decatetraenal involves innovative methods to construct complex molecular architectures. A notable example includes the phosphine-catalyzed [4 + 2] annulation, which synthesizes highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate and N-tosylimines, showcasing a method that could be analogous to synthesizing 2,4,6,8-Decatetraenal derivatives (Zhu et al., 2003). Additionally, the one-step metal reduction of pyrylium salts presents a stereoselective synthesis approach that could be applicable to the production of 2,4,6,8-Decatetraenal and its derivatives, demonstrating the role of metal catalysts in achieving specific molecular configurations (Yang et al., 2014).
Molecular Structure Analysis
The molecular structure of 2,4,6,8-Decatetraenal and related compounds is critical to understanding their reactivity and properties. Research into the molecular structure of similar compounds reveals the importance of X-ray diffraction analysis in determining precise molecular geometries, as seen in the study of 6,7-Dihydro-2,3-disubstituted 5H-2a-Thia(2a-SIV)-2,3,4a,7a-tetraazacyclopent[cd]indene-1,4(2H,3H)-dithione, which could provide insights into the structural analysis of 2,4,6,8-Decatetraenal (Matsumura et al., 1988).
Chemical Reactions and Properties
The reactivity of 2,4,6,8-Decatetraenal in chemical reactions can be inferred from studies on related compounds. For example, the formation of 6-phosphorylated phenanthridines from 2-isocyanobiphenyls through radical C-P and C-C bond formation highlights a pathway for introducing functional groups into complex molecules, which could be relevant for modifying 2,4,6,8-Decatetraenal (Zhang et al., 2014).
Physical Properties Analysis
The physical properties of compounds like 2,4,6,8-Decatetraenal are crucial for their application in various fields. Studies such as the synthesis and structural elucidation of new [2]-catenanes provide valuable information on the physical characteristics of cyclic compounds, which could shed light on the physical properties of 2,4,6,8-Decatetraenal, including stability and solubility (Hunter, 1992).
Chemical Properties Analysis
Understanding the chemical properties of 2,4,6,8-Decatetraenal involves studying its reactivity, stability, and interactions with other molecules. Research on the formation of cyclic adducts with aldehydes like trans-4-hydroxy-2-hexenal provides insights into potential reactions involving 2,4,6,8-Decatetraenal, highlighting its reactivity towards nucleophilic addition and the formation of stable cyclic structures (Lee et al., 2002).
Scientific Research Applications
Organic Synthesis & Chemical Studies : It has been synthesized as (2Z,4Z,6Z,8Z)-decatetraene diketone for exploring twisted backbones and double bonds in organic compounds. Such molecules are significant for understanding structure-activity relationships in organic chemistry (Yang et al., 2014). Additionally, it's used as precursors for nine-membered carbocycles, demonstrating its relevance in creating complex molecular architectures (Leng et al., 2003).
Biochemistry & Molecular Biology : It acts as a substrate for acyl-CoA synthetases in rat liver mitochondria, indicating its role in metabolic processes and potential for studying enzyme-substrate interactions (Garland et al., 1970).
Photophysics & Electronic Properties : Decatetraenal is pivotal in understanding the photophysical properties of linear polyenes, which are essential in biological systems and materials science due to their electro-optical properties. Its study helps in comprehending non-radiative pathways in isolated conditions (Petek et al., 1992). Furthermore, its electronic and vibronic origins have been studied through one- and two-photon fluorescence excitation spectra, contributing to a detailed understanding of molecular symmetry and transition dynamics (Petek et al., 1995).
Catalysis & Reaction Mechanisms : Decaniobates, which can be derived from such structures, have shown potential as basic solid catalysts in the synthesis of 4H-pyrans, demonstrating the compound's utility in facilitating organic reactions under specific conditions (Gutiérrez et al., 2018).
Fluorescence & Spectroscopy : Studies have shown how hydrogen bonding affects the electronic states of polyene aldehydes like 2,4,6,8-decatetraenal, causing differential fluorescence. This provides insights into molecular interactions and the effects of structural changes on electronic states (Papanikolas et al., 1990).
properties
IUPAC Name |
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3/b3-2+,5-4+,7-6+,9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCGETJXLJQTBY-GAXCVXDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,8-Decatetraenal | |
CAS RN |
40650-87-1 | |
Record name | 2,4,6,8-Decatetraenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040650871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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